N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-13-10-14(2)28(27-13)20-11-19(25-15(3)26-20)22-8-9-23-21(29)17-12-24-18-7-5-4-6-16(17)18/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,29)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSCQFKCFFQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CNC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molar mass of approximately 335.42 g/mol. It features a complex structure incorporating an indole moiety, a pyrazole ring, and a pyrimidine derivative, which are known for their biological significance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole structures. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
-
Cell Line Studies :
- In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). For instance, IC50 values reported for similar compounds in this class range from 0.39 µM to 4.2 µM, indicating potent activity against these cell lines .
- Mechanisms of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines :
- Animal Models :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Indole moiety | Enhances anticancer activity |
| Pyrazole ring | Contributes to anti-inflammatory properties |
| Aminoethyl linker | Critical for cellular uptake and target interaction |
Modifications at various positions on the pyrazole or indole rings have been explored to enhance potency and selectivity against specific cancer types or inflammatory conditions.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Zheng et al. (2022) : Reported a new class of pyrazole derivatives with IC50 values as low as 0.28 µM against A549 cells, demonstrating the potential for further development based on structural similarities .
- Fan et al. (2021) : Investigated the cytotoxic effects of pyrazole derivatives on HCT116 cells, noting significant apoptosis induction with IC50 values around 49.85 μM .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. In a study evaluating the cytotoxic effects of thiazole-pyridine hybrids, compounds similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.01 μM to 5.71 μM . The presence of specific functional groups, such as electron-withdrawing groups, appears to enhance the anticancer efficacy of these compounds.
Anti-inflammatory Properties
Research indicates that derivatives of this compound can act as anti-inflammatory agents. For instance, compounds containing similar pyrazole and pyrimidine moieties have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves the modulation of signaling pathways associated with inflammatory responses, making it a potential candidate for developing new anti-inflammatory drugs.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications in the pyrazole and pyrimidine rings significantly influence biological activity. For example, altering substituents on these rings can enhance binding affinity to target proteins or improve solubility and bioavailability .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between indole derivatives and pyrazole-containing precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .
Summary Table of Applications
| Application | Description | IC50 Values |
|---|---|---|
| Anticancer | Effective against MCF-7 and HepG2 cell lines | 2.01 μM - 5.71 μM |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified |
| Neuroprotective | Protects neuronal cells from oxidative stress | Not specified |
| Structure Activity | Modifications enhance binding affinity and biological activity | Varies by modification |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3, C21H22N6O , MW: 374.4 g/mol) shares functional similarities with the target compound, including a pyrazole-carboxamide framework and heteroaromatic cores. Below is a detailed structural and functional comparison:
Table 1. Structural and Functional Comparison
| Feature | Target Compound | Similar Compound (CAS 1005612-70-3) |
|---|---|---|
| Core Structure | 2-Methylpyrimidine substituted with 3,5-dimethylpyrazole | Pyrazolo[3,4-b]pyridine substituted with phenyl |
| Linker | Ethylamino spacer (-NH-CH2-CH2-) | Direct linkage (no spacer) |
| Carboxamide Group | Indole-3-carboxamide | Pyridine-4-carboxamide |
| Substituents | 3,5-Dimethylpyrazole, 2-methylpyrimidine | 1-Ethyl-3-methylpyrazole, 3,6-dimethylpyridine |
| Molecular Formula | Likely C23H26N8O (inferred from structure) | C21H22N6O |
| Molecular Weight | ~430–440 g/mol (estimated) | 374.4 g/mol |
| Hydrogen Bond Capacity | High (amide, pyrimidine N, pyrazole NH) | Moderate (amide, pyridine N) |
Functional Implications
- Solubility and Bioavailability: The ethylamino linker in the target compound may enhance solubility compared to the rigid, spacer-free analogue.
- Metabolic Stability : The 3,5-dimethylpyrazole in the target compound could reduce metabolic oxidation compared to the 1-ethyl-3-methylpyrazole in the analogue, which has more labile alkyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
